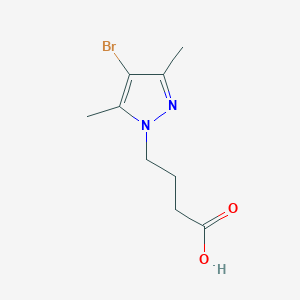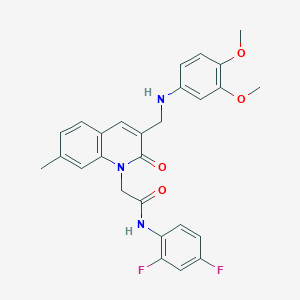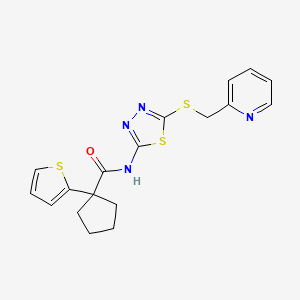![molecular formula C11H14ClN3O4 B2918579 2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid CAS No. 1396963-87-3](/img/structure/B2918579.png)
2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Amino-6-chloro-3-nitropyridine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .
Synthesis Analysis
The synthesis of nitropyridine derivatives involves a process where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This process is not an electrophilic aromatic substitution .Molecular Structure Analysis
The molecular formula of “2-Amino-6-chloro-3-nitropyridine” is C5H4ClN3O2 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
The compound “2-Amino-6-chloro-3-nitropyridine” forms needles from H2O . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Scientific Research Applications
Inhibition of Nitric Oxide Synthases
S-2-Amino-5-azolylpentanoic acids, related to L-ornithine, have been studied for their potential in inhibiting nitric oxide synthases (NOS). These compounds, including 2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid, are found to be potent against various isoforms of NOS, which is significant in the regulation of nitric oxide in biological systems (Ulhaq et al., 1998).
Constituent Amino Acids in AM-Toxins
L-forms of certain 2-amino-5-aryl pentanoic acids, structurally similar to 2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid, have been identified as constituent amino acids in AM-toxins. These compounds play a role in the biochemical pathways of certain toxins (Shimohigashi et al., 1976).
Potential Anticancer Agents
Research has explored the use of related compounds in synthesizing potential anticancer agents. The modification of pyridinecarboxylic acids, similar to 2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid, has been studied for their effects on the proliferation and survival rates in cancer models (Temple et al., 1983).
Role in Material Science and Biochemistry
The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, similar in structure to the chemical , has been shown to be effective in material science and biochemistry as a β-turn and 310/α-helix inducer in peptides and as a spin resonance probe and fluorescence quencher (Toniolo et al., 1998).
Antibacterial Properties
Related compounds have been synthesized and studied for their antibacterial properties. For instance, the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including variants of 2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid, have shown promising results in combating bacterial infections (Matsumoto et al., 1984).
Reduction of Nitroarenes and Azaaromatic Compounds
Research involving the reduction of nitroarenes and azaaromatic compounds using formic acid has been conducted on compounds similar to 2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid. Such studies are significant in the field of organic synthesis and pharmaceutical research (Watanabe et al., 1984).
Formation of Aminals via Pummerer Rearrangement
2-Amino-3-nitropyridine, a compound structurally related to 2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid, has been used in the formation of aminals through Pummerer rearrangement. This process has implications in synthetic organic chemistry (Rakhit et al., 1979).
Mechanism of Action
Target of Action
Related compounds have shown significant activity on kinases such as mps1, mapkapk2, and p70s6kβ . These kinases play crucial roles in cell division and growth, making them potential targets for cancer treatment.
Mode of Action
It’s known that the compound was synthesized via a three-step procedure including a buchwald–hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . This suggests that the compound might interact with its targets through covalent bonding, potentially leading to the inhibition of the target proteins’ function.
Result of Action
Related compounds have shown inhibitory effects on certain kinases , suggesting that this compound may also inhibit these enzymes, potentially leading to the suppression of cancer cell growth and division.
properties
IUPAC Name |
2-[(6-chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4/c1-6(2)5-7(11(16)17)13-10-8(15(18)19)3-4-9(12)14-10/h3-4,6-7H,5H2,1-2H3,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGYVQOROPUUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2918500.png)
![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/no-structure.png)



![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2918508.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid](/img/structure/B2918510.png)
![2-Azabicyclo[3.1.0]hexan-3-one](/img/structure/B2918511.png)
![3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2918512.png)

![4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2918519.png)